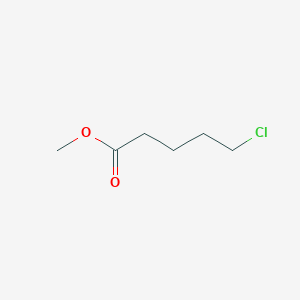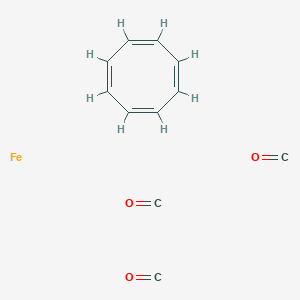
シクロオクタテトラエン鉄トリカルボニル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricarbonyl(cyclooctatetraene)iron is an organoiron compound with the formula (C₈H₈)Fe(CO)₃. It is an orange, diamagnetic solid and is known for its unique structure where the iron center is coordinated to a cyclooctatetraene ligand and three carbonyl groups . This compound is a member of the (diene)Fe(CO)₃ complexes and is notable for its stability and reactivity in various chemical processes .
科学的研究の応用
Tricarbonyl(cyclooctatetraene)iron has a wide range of applications in scientific research:
作用機序
Target of Action
Cyclooctatetraene Iron Tricarbonyl, also known as (Cyclooctatetraene)iron tricarbonyl or Tricarbonyl(cyclooctatetraene)iron(II), is an organoiron compound
Action Environment
The action, efficacy, and stability of Cyclooctatetraene Iron Tricarbonyl are likely to be influenced by a variety of environmental factors. These could include temperature, pH, the presence of other reactants, and the specific physical and chemical properties of the environment. For example, the compound is known to be an orange, diamagnetic solid , suggesting that it could be sensitive to changes in temperature or pressure.
準備方法
Synthetic Routes and Reaction Conditions
Tricarbonyl(cyclooctatetraene)iron can be synthesized through the reaction of cyclooctatetraene with iron pentacarbonyl. The reaction typically involves heating the reactants under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction is as follows:
C8H8+Fe(CO)5→(C8H8)Fe(CO)3+2CO
The product is then purified through recrystallization or sublimation to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for Tricarbonyl(cyclooctatetraene)iron are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Tricarbonyl(cyclooctatetraene)iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states.
Reduction: It can be reduced to form iron(0) complexes.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of iron complexes with different ligands, while oxidation and reduction reactions can produce iron(III) or iron(0) species .
類似化合物との比較
Similar Compounds
Cyclopentadienyl iron dicarbonyl dimer: Another organoiron compound with similar catalytic properties.
Iron pentacarbonyl: A precursor used in the synthesis of Tricarbonyl(cyclooctatetraene)iron and other iron carbonyl complexes.
Diironnonacarbonyl: A related iron carbonyl complex with different reactivity and applications.
Uniqueness
Tricarbonyl(cyclooctatetraene)iron is unique due to its stable coordination with the cyclooctatetraene ligand, which imparts distinct reactivity and stability compared to other iron carbonyl complexes. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound in both research and industry .
特性
CAS番号 |
12093-05-9 |
|---|---|
分子式 |
C11H14FeO3 |
分子量 |
250.07 g/mol |
IUPAC名 |
cyclooctatetraene;formaldehyde;iron |
InChI |
InChI=1S/C8H8.3CH2O.Fe/c1-2-4-6-8-7-5-3-1;3*1-2;/h1-8H;3*1H2;/b2-1-,3-1?,4-2?,5-3-,6-4-,7-5?,8-6?,8-7-;;;; |
InChIキー |
VKMWLPMIRGHDAA-JGZYGLCTSA-N |
SMILES |
C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |
異性体SMILES |
C=O.C=O.C=O.C\1=C\C=C/C=C\C=C1.[Fe] |
正規SMILES |
C=O.C=O.C=O.C1=CC=CC=CC=C1.[Fe] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


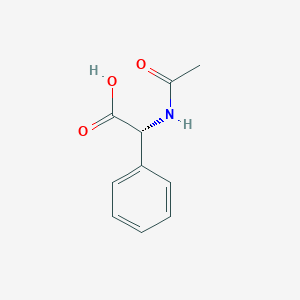

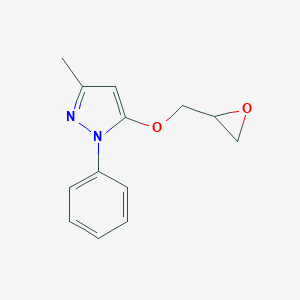
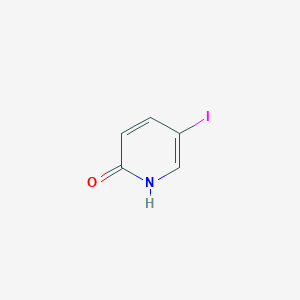
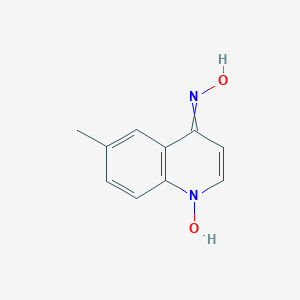

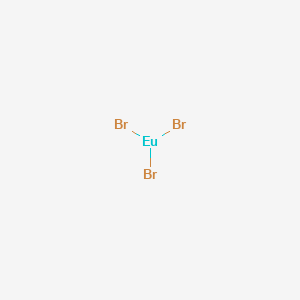
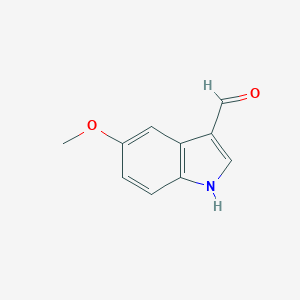


![3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid](/img/structure/B80108.png)
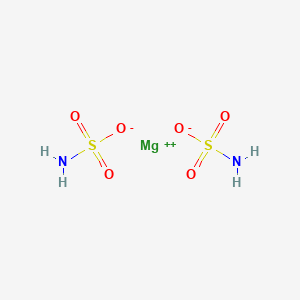
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
